methyl 2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound featuring a thiophene ring, a cyclopentathiophene structure, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
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Formation of the Thiophene Ring: : The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P$4$S${10}$) under reflux conditions .
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Cyclopentathiophene Formation: : The cyclopentathiophene core can be constructed through a series of condensation reactions involving thioglycolic acid derivatives and α,β-unsaturated carbonyl compounds under basic conditions .
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Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the carbonyl groups, using reducing agents such as lithium aluminum hydride (LiAlH$_4$) or sodium borohydride (NaBH$_4$).
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Substitution: : Nucleophilic substitution reactions can occur at the carbonyl carbon, with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH$_4$ in methanol at 0°C.
Substitution: Thiophene-2-carbonyl chloride in the presence of a base like triethylamine (TEA) in anhydrous conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are being studied for their ability to interact with specific proteins and enzymes, which could lead to new therapeutic agents.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in advanced materials science.
Mechanism of Action
The mechanism of action of methyl 2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(1-benzofuran-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
Compared to similar compounds, methyl 2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate stands out due to its unique combination of functional groups and the presence of both thiophene and cyclopentathiophene rings. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H14N2O3S3 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
methyl 2-(thiophene-2-carbonylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H14N2O3S3/c1-20-14(19)11-8-4-2-5-9(8)23-13(11)17-15(21)16-12(18)10-6-3-7-22-10/h3,6-7H,2,4-5H2,1H3,(H2,16,17,18,21) |
InChI Key |
YWQZSHPMDDLHDT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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